1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol
Overview
Description
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with methoxyphenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and thiourea under acidic conditions to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-2-thiol: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-4-phenyl-1H-imidazole-2-thiol: Lacks the methoxy group, potentially altering its electronic properties and interactions with molecular targets.
Uniqueness: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14-8-6-12(7-9-14)18-10-15(17-16(18)23)11-2-4-13(5-3-11)19(20)21/h2-10H,1H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXVUQAIWHHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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